Tris(cyclopentadienyl)thulium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Tris(cyclopentadienyl)thulium(III) is used as a precursor material in the process of thin film deposition . Thin films are often used in the manufacturing of semiconductors, optical coatings, and other industrial applications.

- Tris(cyclopentadienyl)thulium(III) is used as a catalyst in various industrial chemistry processes .

Thin Film Deposition

Industrial Chemistry

Pharmaceuticals

LED Manufacturing

- Tris(cyclopentadienyl)thulium(III) is an organometallic compound . Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in various fields .

Organometallic Chemistry

Material Science

- Tris(cyclopentadienyl)thulium(III) can be used as a catalyst in various chemical reactions . The specific methods of application or experimental procedures can vary widely depending on the specific reaction being catalyzed. The outcomes of these processes can include the efficient production of various chemical products .

- Tris(cyclopentadienyl)thulium(III) can be used in the synthesis of new compounds . The specific methods of application or experimental procedures can vary widely depending on the specific compound being synthesized. The outcomes of these processes can include the creation of new compounds with specific properties .

Catalysis

Synthesis of New Compounds

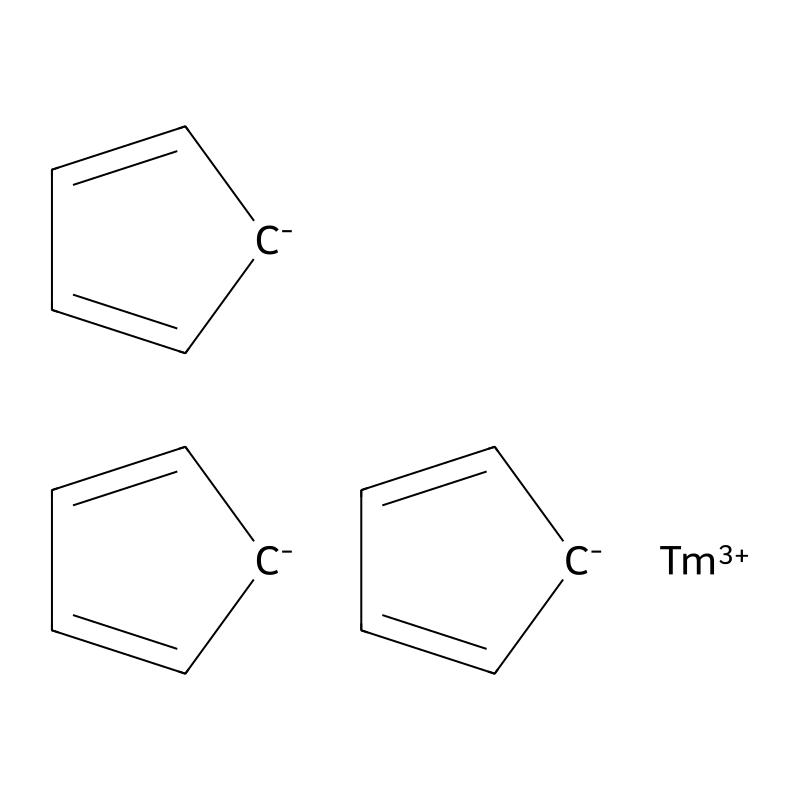

Tris(cyclopentadienyl)thulium is an organometallic compound characterized by the formula and a molecular weight of 364.22 g/mol. It typically appears as greenish-yellow crystals and has a melting point of 248 °C and a boiling point of 230 °C under reduced pressure . The compound features three cyclopentadienyl ligands coordinated to a central thulium atom, which is a rare earth element. This coordination results in a unique electronic structure that influences its reactivity and stability.

Tris(cyclopentadienyl)thulium can be synthesized through various methods. A common approach involves the reaction of thulium halides with cyclopentadienyl potassium in an inert atmosphere, typically using solvents such as toluene or tetrahydrofuran. The synthesis requires careful control of reaction conditions, including temperature and time, to achieve optimal yields. For example, the reaction may take several weeks to complete, depending on the specific reagents and conditions used .

Tris(cyclopentadienyl)thulium stands out due to its specific combination of thulium's unique properties and the cyclopentadienyl ligand's versatility, making it a subject of interest in both fundamental research and practical applications.

Interaction studies involving tris(cyclopentadienyl)thulium focus on its reactivity with various substrates and ligands. These studies help elucidate the mechanisms behind its catalytic properties and its ability to form stable complexes with other organic molecules. Additionally, research into its interactions with biological molecules could pave the way for novel therapeutic agents or diagnostic tools .

Tris(cyclopentadienyl)thulium shares similarities with other organometallic compounds containing rare earth elements. Notable similar compounds include:

- Tris(cyclopentadienyl)lanthanum: Similar structure but different metal center; used as a precursor for lanthanum oxide thin films.

- Tris(cyclopentadienyl)yttrium: Exhibits comparable reactivity but distinct properties due to yttrium's different electronic configuration.

- Tris(cyclononatetraenyl)terbium: Another rare earth complex that shares structural characteristics but differs in ligand type.

Comparison TableCompound Metal Center Ligand Type

Hydrogen Bond Acceptor Count

3

Exact Mass

364.051594 g/mol

Monoisotopic Mass

364.051594 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H228 (100%): Flammable solid [Danger Flammable solids];

H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

1272-26-0

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Metal Center | Ligand Type |

Hydrogen Bond Acceptor Count 3

Exact Mass 364.051594 g/mol

Monoisotopic Mass 364.051594 g/mol

Heavy Atom Count 16

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H228 (100%): Flammable solid [Danger Flammable solids]; H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Flammable Other CAS

1272-26-0

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|